REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Mg+2:5].[S:6](=[O:8])=[O:7]>>[S:6](=[O:2])([OH:8])[O-:7].[Mg+2:5].[S:6](=[O:2])([OH:8])[O-:7] |f:0.1,3.4.5|
|
Name
|
magnesia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of forming a slurry of uncalcined raw material
|
Type
|
TEMPERATURE
|
Details
|
heating the slurry to a temperature between 40° and 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |